molecular formula C8H5FN4O2 B8573019 4-(2-fluoro-5-nitrophenyl)-4H-1,2,4-triazole

4-(2-fluoro-5-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B8573019
M. Wt: 208.15 g/mol
InChI Key: STADGSMPDAECAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluoro-5-nitrophenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H5FN4O2 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5FN4O2

Molecular Weight

208.15 g/mol

IUPAC Name

4-(2-fluoro-5-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H5FN4O2/c9-7-2-1-6(13(14)15)3-8(7)12-4-10-11-5-12/h1-5H

InChI Key

STADGSMPDAECAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-nitroaniline (415 mg, 2.7 mmol) in pyridine (15 mL) was treated with N′-formylformohydrazide (703 mg, 7.98 mmol), and TMS-Cl (5.10 mL, 39.9 mmol) was then added dropwise. After the addition, Et3N (2.60 mL, 18.6 mmol) was added, and the reaction mixture was heated to 100° C. for 4 hours. The reaction mixture was then cooled to room temperature and concentrated to dryness. The resulting solid was suspended in H2O (25 mL) and filtered. The filtrate was extracted with EtOAc (4×20 mL), and the organics were dried (Na2SO4), filtered and concentrated. The crude product was dissolved in a small amount of DCM and purified by flash chromatography (SiO2, hexanes to 100% EtOAc, 40 g column, 40 min. gradient) to afford Intermediate 28A (210 mg, 37.9%). HPLC: Rt=1.497 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min. gradient, monitored at 220 nm). MS (ES): m/z=209.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.05 (1H, s), 9.05 (1H, s), 8.72 (1H, dd, J=6.55, 2.77 Hz), 8.39-8.45 (1H, m), 7.85 (1H, t, J=9.57 Hz).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Yield
37.9%

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